molecular formula C16H16BrN5 B2381287 N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine CAS No. 1251707-85-3

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

Cat. No. B2381287
CAS RN: 1251707-85-3
M. Wt: 358.243
InChI Key: DLZKBXKJOGWZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This molecule is a pyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves the inhibition of PKC and PDE. This compound binds to the active site of these enzymes, preventing their normal function. This leads to a decrease in intracellular levels of cyclic nucleotides and a decrease in PKC activity, which ultimately results in a decrease in cellular proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine have been studied in several in vitro and in vivo models. This compound has been shown to have anti-proliferative effects on several cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory effects in several animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine in lab experiments is its specificity for PKC and PDE. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations.

Future Directions

There are several future directions for the study of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine. One potential area of research is the development of more potent and selective inhibitors of PKC and PDE. Additionally, this compound could be studied in combination with other anti-cancer agents to determine its potential use in cancer therapy. Finally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a pyrimidine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on PKC and PDE, leading to anti-proliferative and anti-inflammatory effects. While this compound has potential advantages for lab experiments, its potential toxicity should be further studied. There are several future directions for the study of this compound, including the development of more potent and selective inhibitors and the study of its potential use in cancer therapy.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has been reported in several research articles. One of the most common methods involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has been studied extensively for its potential use in scientific research. This compound has been shown to have inhibitory effects on several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). PKC is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. PDE is involved in the regulation of intracellular levels of cyclic nucleotides, which play a role in several physiological processes.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-11-9-12(2)22(21-11)15-7-8-18-16(20-15)19-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKBXKJOGWZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.